molecular formula C20H17NO6S2 B3827873 4-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid

4-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid

Cat. No. B3827873
M. Wt: 431.5 g/mol
InChI Key: VWMCXNLFGMSBCB-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative with a complex sulfonyl-amino group attached to the benzene ring . The sulfonyl-amino group is a common functional group in organic chemistry, known for its role in forming sulfonamides, which are a significant class of compounds in medicinal chemistry.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonyl-amino group and its attachment to the benzoic acid molecule. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid), attached to which is a sulfonyl-amino group. This group would likely impact the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the sulfonyl-amino group and the carboxylic acid group. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl-amino group and the carboxylic acid group could impact its solubility, acidity, and reactivity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s a drug or a biologically active compound, the mechanism would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has unique chemical reactivity, it could be used in the development of new synthetic methodologies .

properties

IUPAC Name

4-[[5-(benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S2/c1-14-7-12-18(28(24,25)17-5-3-2-4-6-17)13-19(14)29(26,27)21-16-10-8-15(9-11-16)20(22)23/h2-13,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMCXNLFGMSBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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